molecular formula C14H14ClNO3 B7588236 2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid

2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid

Cat. No. B7588236
M. Wt: 279.72 g/mol
InChI Key: HFVFGAHYKRAZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid is a chemical compound that belongs to the class of furan carboxylic acids. It is commonly referred to as 'CFM-2' and is used in scientific research as a tool to study the role of certain receptors in the body.

Mechanism of Action

CFM-2 acts as a competitive antagonist of mGluR5, binding to the receptor and preventing the activation of downstream signaling pathways. This inhibition of mGluR5 activity has been shown to have various effects on physiological processes such as reducing pain perception, improving learning and memory, and reducing drug-seeking behavior in addiction models.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce pain perception in models of chronic pain, improve learning and memory in models of Alzheimer's disease and traumatic brain injury, and reduce drug-seeking behavior in models of addiction. CFM-2 has also been shown to have neuroprotective effects in models of stroke and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of CFM-2 is its selectivity for mGluR5, which allows for specific targeting of this receptor in experiments. CFM-2 is also relatively stable and easy to synthesize, making it a useful tool for researchers. However, one limitation of CFM-2 is its relatively low potency compared to other mGluR5 antagonists, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research involving CFM-2. One area of interest is the role of mGluR5 in addiction and the potential therapeutic applications of mGluR5 antagonists such as CFM-2 in treating addiction. Another area of interest is the potential use of CFM-2 in treating cognitive disorders such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to fully understand the biochemical and physiological effects of CFM-2 and its potential applications in various areas of research.

Synthesis Methods

The synthesis of CFM-2 involves several steps, starting with the reaction of 4-chlorobenzyl chloride with methylamine to yield N-methyl-4-chlorobenzylamine. This intermediate is then reacted with furan-3-carboxylic acid to produce CFM-2. The final product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

CFM-2 is primarily used in scientific research as a tool to study the role of certain receptors in the body. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes such as learning and memory, pain perception, and addiction. CFM-2 has been used to investigate the role of mGluR5 in these processes and has shown promising results in animal models.

properties

IUPAC Name

2-[[(4-chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-16(8-10-2-4-11(15)5-3-10)9-13-12(14(17)18)6-7-19-13/h2-7H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVFGAHYKRAZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)CC2=C(C=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid

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